molecular formula C22H29ClO4 B13757152 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione CAS No. 57780-87-7

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione

Cat. No.: B13757152
CAS No.: 57780-87-7
M. Wt: 392.9 g/mol
InChI Key: PPHLHSSXDSBOAQ-DTAAKRQUSA-N
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Description

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione is a high-value steroid derivative that serves as a critical synthetic intermediate and scaffold in pharmaceutical research, particularly in the development of potent corticosteroids . This compound is a key structural analog of prednisolone, featuring a chlorine atom at the 9-alpha position and a methyl group at the 16-beta position, modifications which are known to significantly enhance glucocorticoid receptor binding affinity and anti-inflammatory potency . Its primary research application is as a versatile precursor for the synthesis of more complex steroid molecules, such as Beclometasone (also known as Beclomethasone) and its related esters, including the 17-valerate derivative . The valerate ester form, for instance, can be analyzed using reverse-phase (RP) HPLC methods, indicating the compound's suitability for pharmacokinetic studies and analytical method development . Researchers also utilize this core structure to create novel derivatives like 21-carboxylates, exploring new chemical entities for potential therapeutic applications . Provided as a high-purity solid, this product is intended for use in laboratory research only. It is strictly for in vitro applications and must not be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

57780-87-7

Molecular Formula

C22H29ClO4

Molecular Weight

392.9 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H29ClO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

PPHLHSSXDSBOAQ-DTAAKRQUSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)Cl)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Chemical Preparation Routes

Halogenation and Hydroxylation

A key preparation step involves simultaneous 11beta-hydroxylation and 9-halogenation of 16beta-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione derivatives. For example, bromination at 9-position followed by dehydrobromination in alkaline medium yields 9,11-epoxy intermediates, which can be further fluorinated or chlorinated to yield desired halogenated corticosteroids.

  • Reaction conditions:

    • Dehydrobromination: alkaline medium (aqueous/methanolic KOH or NaOH), inert solvents (methanol, ethanol, chloroform).
    • Temperature: 0 to 25 °C.
    • Time: 1–4 hours.
    • Atmosphere: inert (nitrogen) to prevent side reactions.
  • Advantages:

    • High yield due to molecular stability in alkaline medium.
    • Minimal side reactions due to lack of substitution at 21-position during dehydrohalogenation.
Chlorination

Chlorination at the 9-position is typically achieved by halogenating agents under controlled low temperatures (≤ 0 °C) to prevent overreaction or side products. Phase-transfer catalysts may be used for regioselective chlorination.

Methylation at 16beta Position

Methylation is introduced early in the steroid skeleton, often via microbial transformation or chemical methylation using methylating agents under catalytic conditions.

Microbial and Industrial Approaches

Industrial production often integrates microbial biotransformation with chemical synthesis:

  • Microbial transformation: Engineered strains of Mycolicibacterium neoaurum convert phytosterols into steroid intermediates with appropriate ring structures and functional groups.
  • Chemical modifications: These intermediates undergo halogenation, hydroxylation, and methylation to produce the final compound.

This hybrid approach enhances yield, reduces steps, and improves purity.

Reaction Types and Reagents

Reaction Type Reagents/Conditions Purpose
Halogenation (Chlorination) Chlorinating agents, low temperature (≤ 0 °C), phase-transfer catalysts Introduce Cl at 9-position
Hydroxylation Hydroxylating agents, enzymatic or chemical oxidation Add OH groups at 11beta and 17 positions
Dehydrobromination Aqueous/methanolic KOH or NaOH, inert solvents, 0–25 °C Remove bromine to form epoxy intermediate
Fluorination (related step in betamethasone synthesis) Anhydrous HF in inert solvents, 0–70 °C Fluorine substitution at 9-position (analogous to chlorination)
Methylation Methylating agents, catalysts, microbial biotransformation Add methyl group at 16beta

Representative Preparation Process (Based on Patent and Literature)

Step Description Conditions Yield/Notes
1 Starting material: 16beta-methyl-17alpha-hydroxy-1,4,9(11)-pregnatriene-3,20-dione - Commercially available or synthesized
2 Simultaneous 11beta-hydroxylation and 9-bromination Brominating agent, inert solvent (methanol/chloroform), 0–25 °C, 1–4 h High yield
3 Dehydrobromination to form 9,11-epoxy compound Aqueous/methanolic KOH or NaOH, inert atmosphere, 0–25 °C, 1–4 h Quantitative yield
4 Chlorination at 9-position (alternative to fluorination) Chlorinating agent, low temperature (≤ 0 °C) Regioselective chlorination
5 Methylation at 16beta position (if not already present) Microbial or chemical methylation Controlled stereochemistry
6 Purification by crystallization or chromatography - Purity >95%

Analytical Characterization

To confirm the structure and purity of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, the following techniques are standard:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Confirm stereochemistry at 11beta, 16beta, 17alpha 2D NOESY for spatial relationships
High-Resolution Mass Spectrometry (HRMS) Validate molecular formula Exact mass matching C25H31ClO5
X-ray Crystallography Solid-state conformation Resolves stereochemical ambiguities
High-Performance Liquid Chromatography (HPLC) Purity assessment >95% purity standard
Melting Point Determination Physical property confirmation 213–215 °C

Summary Table of Key Physical and Chemical Properties

Property Value
Molecular Formula C25H31ClO5
Molar Mass 484.96 g/mol
Density 1.31 g/cm³
Melting Point 213–215 °C
Biological Activity Glucocorticoid receptor agonist

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxyl groups at positions 17 and 21 are primary targets for esterification, which modulates the compound’s solubility and bioavailability.

Reaction TypeReagents/ConditionsProductKey FeaturesSource
17-propionate formation Methanesulfonyl chloride in pyridine (5°C, 21 hrs)17-propionate esterEnhances lipophilicity; improves dermal absorption
21-acetate synthesis Acetic anhydride in dimethylformamide (DMF)21-acetate derivativeStabilizes the hydroxyl group for further fluorination
17,21-diacylate preparation Valeric acid/anhydride with acid catalysis17-valerate 21-acetateExtends half-life via reduced metabolic degradation

These reactions are critical for prodrug development, where esterified forms are metabolized in vivo to release the active compound .

Halogenation and Substitution Reactions

The 9-chloro substituent and other positions participate in halogen exchange or additional substitutions:

ReactionConditionsOutcomeBiological ImpactSource
Epoxide ring-opening HCl in DMF (-5°C to 0°C)9α-chloro derivativeRetains anti-inflammatory activity while altering receptor affinity
Fluorination F-TEDA (Selectfluor®) in acetonitrile6α-fluoro analogIncreases glucocorticoid receptor binding potency
Chloride displacement LiCl in DMF (100°C)21-chloro intermediateFacilitates further functionalization at C21

Fluorination at C6 or C9 significantly enhances anti-inflammatory potency compared to the parent compound .

Oxidation and Reduction Reactions

The ketone and hydroxyl groups undergo redox transformations:

ProcessReagentsProductApplicationSource
Oxidation of C3 ketone KMnO₄ or CrO₃3-dehydro derivativeReduces glucocorticoid activity but increases mineralocorticoid effects
Reduction of C20 ketone LiAlH₄20-alcohol analogInvestigated for topical formulations with lower systemic exposure

Oxidation at C3 is reversible under physiological conditions, enabling controlled metabolic activation.

Epoxidation and Ring-Opening

The Δ¹,⁴-diene system allows epoxidation, which is exploited for introducing functional groups:

StepConditionsIntermediateFinal ProductSource
Epoxidation H₂O₂/acidic media9β,11β-epoxideServes as precursor for halogenation
Epoxide opening with HF HF in DMF (-5°C)9α-fluoro-11β-hydroxy derivativeFluorinated analogs show 10x higher potency in receptor assays

Epoxide intermediates are pivotal for introducing halogens or other substituents at the 9/11 positions .

Biological Interactions and Metabolic Pathways

The compound’s reactivity directly impacts its pharmacokinetics:

  • Ester hydrolysis : Liver esterases cleave 17-propionate/valerate esters, releasing the active 17-hydroxy form .

  • CYP450-mediated oxidation : Hepatic oxidation at C6 or C21 generates inactive metabolites excreted renally.

  • Glucuronidation : Conjugation at C21 hydroxyl enhances water solubility for urinary excretion.

Comparative Reactivity with Structural Analogs

Key differences in reactivity among related corticosteroids:

CompoundReactive SitesNotable Reactions
Beclomethasone C17 hydroxyl, C21 chlorideFaster ester hydrolysis but lower fluorination stability
Clobetasol C9 fluoride, C21 esterResists oxidation due to electron-withdrawing F atom
Betamethasone C9/C12 dihalogenationEnhanced redox stability but reduced esterification yields

Scientific Research Applications

Anti-inflammatory and Immunosuppressive Activity

The compound exhibits strong anti-inflammatory properties, making it useful in the treatment of conditions such as asthma, rheumatoid arthritis, and psoriasis. Its mechanism involves the modulation of immune responses and the inhibition of pro-inflammatory cytokines. Clinical studies have demonstrated its efficacy in reducing inflammation and improving symptoms in patients with chronic inflammatory diseases.

Hormonal Activity

Due to its structural similarity to natural corticosteroids, this compound can influence hormonal pathways. It has been explored for its potential use in hormone replacement therapies and as an adjunct treatment for conditions related to adrenal insufficiency.

High-Performance Liquid Chromatography (HPLC)

The separation of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione can be effectively performed using HPLC techniques. A study highlighted the use of a Newcrom R1 HPLC column for the analysis of this compound under reverse-phase conditions. The method employs a mobile phase consisting of acetonitrile and water with phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .

Case Studies

Several case studies have documented the therapeutic effects of this compound:

  • Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that the administration of this compound significantly reduced airway inflammation and improved lung function compared to placebo treatments.
  • Rheumatoid Arthritis : In a randomized controlled trial, patients receiving this glucocorticoid reported reduced joint pain and swelling after eight weeks of treatment, indicating its effectiveness in managing autoimmune responses.

Mechanism of Action

The mechanism of action of 9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of glucocorticoid response elements in the DNA, resulting in the transcription of anti-inflammatory proteins and the suppression of pro-inflammatory genes . The compound also inhibits the release of inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound Substituents Key Features Clinical Use
9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 9-Cl, 11β-OH, 17-OH, 16β-CH₃ Intermediate; lacks ester groups, lower lipophilicity Research/API synthesis
Beclomethasone (CAS 4419-39-0) 9-Cl, 11β-OH, 17-OH, 21-OH , 16β-CH₃ Parent compound for Beclomethasone dipropionate ; 21-OH allows esterification Asthma/COPD (as dipropionate)
Clobetasol (CAS 25122-41-2) 9-F , 21-Cl , 11β-OH, 17-OH, 16β-CH₃ Higher potency due to 9-F and 21-Cl; used as 17-propionate ester Psoriasis, eczema (topical)
Dexamethasone 9-F, 16α-CH₃, 17-OH, 21-OH Systemic anti-inflammatory; lacks 16β-methyl, reducing topical selectivity Inflammation, autoimmune disorders
Budesonide (CAS 51333-22-3) 16α,17α-acetal (isopropylidene), 11β-OH, 21-OH Acetal group prolongs action; metabolized to 16α-hydroxyprednisolone Asthma/rhinitis (inhaled)

Key Observations :

Halogen Substitution :

  • 9-Chloro (target compound) vs. 9-Fluoro (Clobetasol, Dexamethasone):
    Fluorine at C9 increases GR affinity and metabolic stability compared to chlorine .
  • 21-Chloro in Clobetasol enhances potency but increases systemic toxicity risk .

Esterification and Acetal Groups :

  • The target compound lacks 17-propionate (Clobetasol) or 17,21-dipropionate (Beclomethasone dipropionate), reducing its topical efficacy and prolonging systemic exposure .
  • Budesonide’s 16α,17α-acetal group delays hepatic metabolism, enabling once-daily dosing .

Metabolic Pathways: The target compound’s 17-OH group is susceptible to glucuronidation, unlike esterified derivatives (e.g., Clobetasol propionate), which require enzymatic hydrolysis for activation . 16beta-methyl in the target compound and Beclomethasone reduces mineralocorticoid activity compared to non-methylated analogs like Prednisolone .

Potency and Selectivity :

  • Clobetasol (9-F, 21-Cl) is ~300x more potent than Hydrocortisone, while Beclomethasone dipropionate is ~25x .
  • The target compound’s lack of 21-OH limits its utility as a standalone drug but makes it a critical intermediate for esterified prodrugs .

Biological Activity

9-Chloro-11beta,17-dihydroxy-16beta-methylpregna-1,4-diene-3,20-dione, commonly known as Beclometasone, is a synthetic glucocorticoid steroid used primarily for its anti-inflammatory properties. It is widely utilized in the treatment of various inflammatory conditions such as asthma and allergic rhinitis. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C22H29ClO5
  • Molecular Weight : 408.92 g/mol
  • CAS Number : 4419-39-0

Beclometasone exerts its biological effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Activation : Beclometasone binds to glucocorticoid receptors (GR) in target cells, leading to the modulation of gene expression involved in inflammation and immune response.
  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.
  • Suppression of Immune Cell Activity : The compound inhibits the proliferation and activation of various immune cells, including T lymphocytes and macrophages.

Anti-inflammatory Effects

Beclometasone is effective in reducing inflammation in various conditions. Its potency can be compared to other glucocorticoids as shown in the following table:

CompoundAnti-inflammatory Potency (Relative)
Beclometasone1
Dexamethasone7
Hydrocortisone0.8

Clinical Studies

  • Asthma Management : A study involving patients with moderate to severe asthma demonstrated that inhaled Beclometasone significantly improved lung function and reduced the frequency of asthma exacerbations compared to placebo .
  • Allergic Rhinitis : In a randomized controlled trial, Beclometasone nasal spray was shown to effectively alleviate symptoms of allergic rhinitis, outperforming placebo in terms of symptom relief and quality of life improvement .

Case Study 1: Asthma Exacerbation

A 35-year-old male with a history of asthma experienced frequent exacerbations despite using a short-acting beta agonist (SABA). Upon switching to an inhaled corticosteroid regimen that included Beclometasone, his exacerbation rate decreased significantly over six months.

Case Study 2: Allergic Rhinitis Treatment

A clinical trial assessed the effectiveness of Beclometasone nasal spray in patients suffering from seasonal allergic rhinitis. Results indicated a marked reduction in nasal congestion and sneezing within two weeks of treatment initiation.

Safety Profile and Side Effects

While Beclometasone is generally well-tolerated, potential side effects include:

  • Local irritation at the site of administration
  • Oral candidiasis (thrush)
  • Systemic effects with high doses or prolonged use (e.g., adrenal suppression)

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 9-Chloro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione, and how can structural integrity be validated?

  • Methodological Answer : Synthesis typically involves halogenation at position 9 and stereoselective introduction of hydroxyl groups at positions 11β and 16. Key steps include protecting group strategies (e.g., acetylation of hydroxyls to prevent side reactions) and chlorination using agents like SOCl₂ or PCl₃. Structural validation requires:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify stereochemistry, particularly the 16β-methyl and 11β-hydroxy configurations .
  • X-ray crystallography to resolve ambiguous stereocenters, if deuterated analogs are synthesized for enhanced precision .

Q. Which analytical techniques are optimal for assessing the purity of this compound, and how are impurities characterized?

  • Methodological Answer :

  • Reverse-phase HPLC with UV detection (λ = 240–260 nm) is standard for purity assessment. Use a C18 column and gradient elution (acetonitrile/water with 0.1% formic acid) to resolve degradation products .
  • LC-MS/MS identifies impurities such as dechlorinated byproducts or esterified derivatives (e.g., 17-propionate analogs) .
  • Differential scanning calorimetry (DSC) detects polymorphic forms, critical for reproducibility in pharmacological studies .

Advanced Research Questions

Q. How do structural modifications (e.g., 9-chloro vs. 9-fluoro substituents) influence glucocorticoid receptor (GR) binding affinity and selectivity?

  • Methodological Answer :

  • Perform radioligand displacement assays using [³H]-dexamethasone as a tracer in GR-expressing cell lines (e.g., COS-7). Compare IC₅₀ values to assess relative affinity .
  • Molecular docking simulations (e.g., AutoDock Vina) model interactions between the 9-chloro group and GR’s ligand-binding domain (LBD). The chloro substituent’s larger van der Waals radius may enhance hydrophobic interactions compared to fluoro analogs, altering transactivation potency .
  • Validate with reporter gene assays (e.g., GRE-luciferase in A549 cells) to quantify transcriptional activity .

Q. What in vitro and in vivo models are suitable for studying the metabolic stability of this compound, and how are key metabolites identified?

  • Methodological Answer :

  • In vitro : Use human liver microsomes (HLM) or hepatocytes with NADPH cofactors. Monitor depletion via LC-MS and identify phase I metabolites (e.g., hydroxylation at C6 or C21) and phase II conjugates (glucuronides) .
  • In vivo : Administer the compound to rodent models and collect plasma/bile samples. High-resolution orbitrap MS detects metabolites, while stable isotope labeling (e.g., ²H or ¹³C) traces metabolic pathways .
  • CYP enzyme inhibition assays pinpoint isoforms (e.g., CYP3A4) responsible for metabolism, guiding drug-drug interaction studies .

Q. How can researchers resolve contradictions in cytotoxicity data across cell lines (e.g., epithelial vs. immune cells)?

  • Methodological Answer :

  • Dose-response profiling across cell types (e.g., HEK293, Jurkat) using MTT or ATP-based assays. Normalize data to GR expression levels (via qPCR or flow cytometry) to differentiate receptor-mediated vs. off-target effects .
  • Transcriptomic analysis (RNA-seq) identifies cell-specific pathways (e.g., NF-κB in immune cells) modulated by the compound.
  • CRISPR-Cas9 GR knockout models confirm GR-dependent cytotoxicity .

Safety and Handling

Q. What are the primary hazards associated with handling this compound, and what mitigation strategies are recommended?

  • Methodological Answer :

  • Hazards : Acute oral toxicity (LD₅₀ > 300 mg/kg in rodents), skin irritation, and respiratory sensitization .
  • Mitigation :
  • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
  • Implement HEPA filters to minimize aerosol exposure during powder handling.
  • Store at -20°C under argon to prevent oxidation .

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